N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves a multi-step process from readily available starting materials . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of the final product . Excellent results were achieved over the conventional synthetic methodologies .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps . The reactions involve the use of various reagents and conditions, leading to the formation of intermediates and the final product .Scientific Research Applications
Fluorescence Origins of Carbon Dots
- A study on carbon dots (CDs) with high fluorescence quantum yields identified organic fluorophores, including 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA), as the main ingredients and origins of fluorescence in N,S-CDs. This research contributes to understanding the fluorescence origins of carbon dots, potentially expanding their applications (Shi et al., 2016).
Antimicrobial Activity of Thiourea Derivatives
- Another study focused on the synthesis and characterization of acylthioureas with various aryl-carbamothioyl benzamides, demonstrating significant anti-pathogenic activity against Pseudomonas aeruginina and Staphylococcus aureus. These results highlight the potential of thiourea derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Mechanism of Action
The mechanism of action of related compounds involves the inhibition of certain cellular processes. For example, gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . VU0418506 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) and has shown efficacy in preclinical rodent models of Parkinson’s disease .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O2S/c13-8-5-7(1-2-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMBHBHNHUPTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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